molecular formula C6H7NO2 B082915 2-(Hydroxymethyl)pyridin-3-ol CAS No. 14047-53-1

2-(Hydroxymethyl)pyridin-3-ol

Cat. No. B082915
CAS RN: 14047-53-1
M. Wt: 125.13 g/mol
InChI Key: ZJRBRKUGRKKZOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study revealed the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol through a pathway that involves ring expansion in the presence of ammonia-producing compounds. This process is significant in understanding the formation of pyridin-3-ols in various contexts, including food science, as it occurs under specific conditions such as neutral pH, reaction times, and temperature, with an activation energy of 74 ± 3 kJ/mol. This synthesis pathway is considered general for the formation of pyridin-3-ols from 2-oxofurans, explaining conversions of other related compounds as well (Hidalgo, Lavado-Tena, & Zamora, 2020).

Molecular Structure Analysis

A comparative study on the vibrational, conformational, and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provided insight into the most stable geometry of these compounds. This study employed theoretical and experimental approaches, including FTIR and FT-Raman spectroscopy, to analyze the temperature dependence of thermodynamic properties, molecular electrostatic potential, total electron density distribution, and frontier molecular orbitals. These analyses contribute to a deeper understanding of the electronic properties, charge density distribution, and site of chemical reactivity of molecules like 2-(Hydroxymethyl)pyridin-3-ol (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).

Chemical Reactions and Properties

In the context of chemical reactions and properties, 2-(Hydroxymethyl)pyridin-3-ol and related compounds are explored for their potential in forming complex structures and reactions. For instance, the study of oligocyclization of 2-(hydroxymethyl)pyrroles with electron-withdrawing groups highlighted the formation and structural elucidation of porphyrinogens and hexaphyrinogens, showcasing the compound's reactivity and potential in synthesizing complex molecules (Uno, K. Inoue, T. Inoue, & Ono, 2003).

Physical Properties Analysis

The physical properties of 2-(Hydroxymethyl)pyridin-3-ol derivatives have been studied, with a focus on their synthesis, characterization, and potential applications. For example, research on the synthesis and antimicrobial activity of certain derivatives emphasized the importance of these compounds in pharmaceutical and biological applications. The studies demonstrate significant activity against various bacterial and fungal strains, suggesting the compound's role in developing antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Chemical Properties Analysis

The chemical properties of 2-(Hydroxymethyl)pyridin-3-ol are pivotal in understanding its reactivity and potential applications. Studies have focused on its coordination ability towards metal ions, revealing insights into its use in synthesizing metal complexes and its potential in chelation therapy. Research on hydroxypyridinones with enhanced iron chelating properties, for instance, highlights the compound's coordination ability towards Fe(3+), offering a basis for its application in managing iron overload diseases (Lachowicz et al., 2016).

Scientific Research Applications

1. Electropolymerization and Corrosion Protection

  • Summary of Application: This compound is used in the electrochemical synthesis of poly (4-aminomethyl-5-hydroxymethyl-2-methyl pyridine-3-ol) on steel and copper electrodes . This process is significant in the development of corrosion-resistant coatings for these metals.
  • Methods of Application: The synthesis is achieved in both sulfuric acid and oxalic acid by a technique known as cyclic voltammetry . The polymer films are then characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) .
  • Results or Outcomes: The corrosion performance of the coatings was investigated in 0.1 M H2SO4 by potentiodynamic polarization and electrochemical impedance (EIS) spectroscopy techniques .

2. Synthesis of Cyclic Acetonides

  • Summary of Application: “2-(Hydroxymethyl)pyridin-3-ol” is used in the synthesis of cyclic 2,4,5,6-tetrakis(hydroxymethyl)pyridin-3-ol acetonides . This process is important in the development of new organic compounds with potential applications in various fields.
  • Methods of Application: The synthetic approaches to three cyclic acetonides were developed . Among seven possible mono- and diketals, a six-membered cyclic ketal incorporating the hydroxymethyl group in the 4-position turned out to be the most thermodynamically favorable .
  • Results or Outcomes: The experimental data were consistent with the results of quantum-chemical calculations of the Gibbs energies of formation of different acetonides . The structure of the isolated compounds was studied by X-ray diffraction .

3. Piperidine Derivatives Synthesis

  • Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . “2-(Hydroxymethyl)pyridin-3-ol” can be used in the synthesis of various piperidine derivatives .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4. Aza-Michael Addition of Azoles

  • Summary of Application: The reaction of various 1H-azoles with “2-(Hydroxymethyl)pyridin-3-ol” has been studied as precursors of ortho- and para-quinone methides of 3-hydroxypyridine series . This process proved to be convenient and efficient for the synthesis of hybrid heterocycles containing both pyridine and azole moiety - 2- and 6- [(azolyl)methyl]pyridin-3-ols .
  • Methods of Application: The study involved the reaction of various 1H-azoles with “2-(Hydroxymethyl)pyridin-3-ol” and “2-bromo-6-(hydroxymethyl)pyridin-3-ol” as precursors of ortho- and para-quinone methides of 3-hydroxypyridine series .
  • Results or Outcomes: Two new heterocyclic systems, 9H-pyrazolo[5,1-b]pyrido[2,3-e][1,3]oxazine and 12H-benzo[4,5]imidazo[2,1-b]pyrido[2,3-e][1,3]oxazine, were obtained as a result of cascade aza-Michael / intramolecular nucleophilic substitution reactions from “2-(Hydroxymethyl)pyridin-3-ol” and 2-(methylthio)benzimidazole or 3,4,5-tribromopyrazole .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling it .

properties

IUPAC Name

2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRBRKUGRKKZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161408
Record name 3-Hydroxypyridine-2-methanol
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)pyridin-3-ol

CAS RN

14047-53-1
Record name 3-Hydroxy-2-pyridinemethanol
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Record name 3-Hydroxy-2-pyridinemethanol
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Record name 14047-53-1
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Record name 3-Hydroxypyridine-2-methanol
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Record name 3-hydroxypyridine-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
XJ He, JK Qiu, YC Jia, DC Wang… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 2-(Hydroxymethyl)pyridin-3-ol Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 11 scripts.iucr.org
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
MG Bursavich, BA Harrison, R Acharya… - Journal of Medicinal …, 2017 - ACS Publications
Herein we describe the design, synthesis, and evaluation of a novel series of oxadiazine-based gamma secretase modulators obtained via isosteric amide replacement and critical …
Number of citations: 25 pubs.acs.org
MA Mir, A Kumar, SP Madwal, R Chauhan… - Inorganic and Nano …, 2022 - Taylor & Francis
The solid structure and diagnostics of dilapacholateaqua (dimethyl chloride) chromium (II) compound were analyzed by X-ray radiations. The crystal shape was analyzed and rectified …
Number of citations: 2 www.tandfonline.com
JA Yazarians, BL Jiménez, GR Boyce - Tetrahedron letters, 2017 - Elsevier
The catalyst-free, regioselective synthesis of 4′-O-substituted pyridoxine derivatives under solventless conditions is described. The methodology relies on the highly regioselective …
Number of citations: 7 www.sciencedirect.com
I Sulaikal Beevi, A Palavesam - researchgate.net
Since ancient times, plants and plant products were used against numerous diseases. In this context, Clitoria ternatea (C. ternatea) was used for the various treatments of infectious …
Number of citations: 0 www.researchgate.net
Z Fan, W Jia - Journal of Agricultural and Food Chemistry, 2023 - ACS Publications
The potential of probiotics to benefit digestion has been widely reported, while its utilization in high-risk patients and potential adverse reactions have focused interest on postbiotics. A …
Number of citations: 3 pubs.acs.org
EV Tretyakov, IV Eltsov, SV Fokin, YG Shvedenkov… - Polyhedron, 2003 - Elsevier
… suspension of 2-hydroxymethyl-pyridin-3-ol hydrochloride (… was filtered off to give 2-hydroxymethyl-pyridin-3-ol. Yield 2.31 g (… A mixture 2-hydroxymethyl-pyridin-3-ol (1.25 g, 10.0 mmol), …
Number of citations: 37 www.sciencedirect.com
M Wächter - 2009 - zora.uzh.ch
In der vorliegenden Arbeit wurden acht enantiomerenreine N-benzylierte (Schema 18, S. 72) und vier racemische N-allylierte (Schema 25, S. 80) Acetylcholinmimetika aus den …
Number of citations: 5 www.zora.uzh.ch

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